2-Fluoro-4-hydroxybenzenesulfonamide
Overview
Description
Scientific Research Applications
Chemical and Pharmaceutical Research
2-Fluoro-4-hydroxybenzenesulfonamide has been explored in chemical and pharmaceutical research. Its derivatives have been studied for their potential in the synthesis of hypoglycemic agents, highlighting its relevance in the development of new therapeutic compounds (Suzue & Irikura, 1968).
Inhibition Properties in Corrosion Studies
Research has also focused on the corrosion inhibition properties of certain derivatives, such as in the study of piperidine derivatives on iron corrosion. This application is significant in materials science and engineering (Kaya et al., 2016).
Potential in Anticancer Research
In the field of anticancer research, certain derivatives of 2-Fluoro-4-hydroxybenzenesulfonamide have shown promise. For example, aminothiazole-paeonol derivatives displayed significant anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines (Tsai et al., 2016).
Applications in Organic Synthesis
The compound's derivatives have been utilized in organic synthesis, particularly in enantioselective fluorination processes. This application is crucial for the synthesis of chiral compounds in pharmaceuticals and agrochemicals (Yamamoto et al., 2011).
Binding Studies in Biochemistry
In biochemistry, derivatives of 2-Fluoro-4-hydroxybenzenesulfonamide have been studied for their binding properties with enzymes, such as carbonic anhydrases. These studies contribute to our understanding of protein-ligand interactions (Dugad & Gerig, 1988).
Safety And Hazards
The safety information for 2-Fluoro-4-hydroxybenzenesulfonamide indicates that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-fluoro-4-hydroxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3,9H,(H2,8,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQUOTJAZIMLKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592443 | |
Record name | 2-Fluoro-4-hydroxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-hydroxybenzene-1-sulfonamide | |
CAS RN |
919360-45-5 | |
Record name | 2-Fluoro-4-hydroxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.